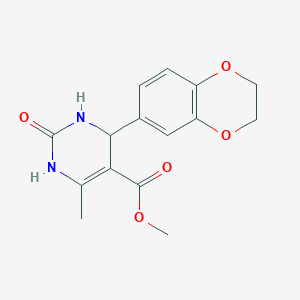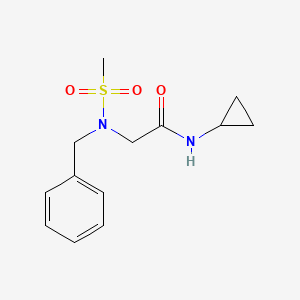![molecular formula C15H12BrN3O4S B5125400 4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)
4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of various cellular processes such as DNA replication, cell cycle progression, and angiogenesis. It exerts its anticancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. It also inhibits the activity of various enzymes such as topoisomerase II and HDAC, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It can also inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In addition, it can inhibit the growth of various bacterial strains by disrupting bacterial cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as a potent anticancer and anti-inflammatory agent. It can also inhibit the growth of various bacterial strains, making it a potential antibacterial agent. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide. One potential direction is to investigate its potential as a combination therapy with other anticancer agents or antibiotics. Another direction is to explore its potential as a drug delivery system for targeted cancer therapy. In addition, further studies are needed to investigate its toxicity and pharmacokinetics in vivo.
Métodos De Síntesis
The synthesis method of 4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-bromo-2-nitroaniline with thiocarbonyldiimidazole, followed by the reaction with 4-aminobenzamide in the presence of a base. The final product is obtained after purification and isolation through column chromatography. The yield of the synthesis process is approximately 70%.
Aplicaciones Científicas De Investigación
4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit significant anticancer activity against various cancer cell lines such as breast, colon, and lung cancer. It also shows potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been investigated for its potential as an antibacterial agent, as it can inhibit the growth of various bacterial strains.
Propiedades
IUPAC Name |
4-bromo-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-23-13-8-11(19(21)22)6-7-12(13)17-15(24)18-14(20)9-2-4-10(16)5-3-9/h2-8H,1H3,(H2,17,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGHPRDVLPAHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5125319.png)
![N,N-diethyl-1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5125322.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5125335.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5125340.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)

![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)